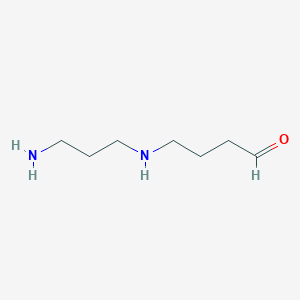

N-(3-Aminopropyl)-4-Aminobutanal

Übersicht

Beschreibung

N-(3-Aminopropyl)-4-Aminobutanal is a chemical compound that features both amine and aldehyde functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amine and aldehyde groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Wirkmechanismus

Target of Action

N-(3-Aminopropyl)-4-Aminobutanal, also known as Spermidine, primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including signal transduction, redox regulation, antibiotic resistance, and polyamine transport .

Mode of Action

It is known to interact with its targets, leading to changes in cellular processes . For instance, it may interact with adrenergic receptors, influencing signal transduction pathways

Biochemical Pathways

This compound is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological processes, such as amino acid metabolism and polyamine biosynthesis .

Pharmacokinetics

The rate and extent of dermal absorption were 2% for an aqueous solution and 2.5% for in-use dilution .

Result of Action

It is known that the compound can influence various cellular processes through its interaction with its targets . For instance, it may affect signal transduction pathways by interacting with adrenergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-4-Aminobutanal typically involves the reaction of 3-aminopropylamine with a suitable aldehyde under controlled conditions. One common method is the reductive amination of 4-aminobutanal with 3-aminopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)-4-Aminobutanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-(3-Aminopropyl)-4-aminobutanoic acid

Reduction: N-(3-Aminopropyl)-4-aminobutanol

Substitution: Various substituted amines and amides

Wissenschaftliche Forschungsanwendungen

N-(3-Aminopropyl)-4-Aminobutanal has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

N-(3-Aminopropyl)-4-Aminobutanal can be compared with other similar compounds such as:

N-(3-Aminopropyl)-1,4-butanediamine: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Contains a longer alkyl chain, which affects its solubility and biological activity.

N-(3-Aminopropyl)imidazole: Contains an imidazole ring, providing additional sites for interaction and reactivity.

The uniqueness of this compound lies in its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry.

Biologische Aktivität

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as spermidine , is a polyamine that plays significant roles in cellular processes, including growth, differentiation, and apoptosis. This compound is involved in various biochemical pathways and interacts with multiple biological targets, making it a subject of interest in both plant and animal studies.

Spermidine primarily targets several receptors and enzymes, including:

- Beta-1 and Beta-2 adrenergic receptors : These receptors are crucial in mediating physiological responses to catecholamines.

- Thioredoxin reductase 1 : An enzyme involved in redox reactions, maintaining cellular redox homeostasis.

- Gentamicin 3'-acetyltransferase : An enzyme that modifies aminoglycoside antibiotics, influencing their efficacy.

- Spermidine/putrescine-binding periplasmic protein : Involved in the transport of polyamines across bacterial membranes.

These interactions lead to alterations in cellular signaling pathways and metabolic processes, impacting various physiological functions.

Biochemical Pathways

Spermidine is implicated in several critical biochemical pathways:

- Spermidine and Spermine Biosynthesis : Spermidine serves as a precursor for spermine synthesis, which is essential for cell growth and function.

- Methionine Metabolism : It plays a role in the metabolism of methionine, an essential amino acid involved in numerous biological processes.

- Cystathionine beta-synthase Deficiency Disease : Spermidine's involvement in this pathway highlights its significance in amino acid metabolism and potential implications in genetic disorders.

Research Findings

Recent studies have elucidated the biological activity of spermidine across different models:

-

Plant Studies :

- Spermidine has been shown to enhance oxidative stress resistance in plants by modulating antioxidant enzyme activities. For instance, research indicated that spermidine treatment increased the activity of superoxide dismutase (SOD) and catalase (CAT) enzymes, leading to improved plant resilience under stress conditions .

- Animal Studies :

- Human Health :

Data Table: Biological Effects of Spermidine

Case Study 1: Spermidine's Role in Plant Stress Response

A study involving tobacco plants treated with spermidine showed a significant increase in gene expression related to stress resistance. The treated plants exhibited enhanced growth under drought conditions compared to untreated controls. This suggests that spermidine can be utilized as a biostimulant to improve plant resilience .

Case Study 2: Neuroprotective Effects in Rodent Models

In a rodent model of Alzheimer's disease, administration of spermidine resulted in improved cognitive function and reduced amyloid plaque accumulation. This study supports the potential use of spermidine as a therapeutic agent for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.